molecular formula C21H26N2OS B453074 2-(1-adamantyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

2-(1-adamantyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Cat. No.: B453074
M. Wt: 354.5g/mol
InChI Key: UHFFNLHYBMYKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a synthetic organic compound that features an adamantyl group and a benzothienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the adamantyl acetamide: This can be achieved by reacting 1-adamantylamine with acetic anhydride.

    Synthesis of the benzothienyl intermediate: This involves the formation of the benzothienyl ring, which can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Coupling reaction: The final step involves coupling the adamantyl acetamide with the benzothienyl intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl or benzothienyl moieties.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at positions on the benzothienyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Biological Probes: Used in the study of biological systems due to its unique structure.

Medicine

Industry

    Polymers: Used in the synthesis of polymers with specific characteristics.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The adamantyl group is known for its ability to enhance the lipophilicity and stability of compounds, potentially improving their pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(1-adamantyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide: can be compared with other adamantyl-containing compounds or benzothienyl derivatives.

Uniqueness

  • The combination of the adamantyl and benzothienyl groups in a single molecule is unique and may confer distinct chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C21H26N2OS

Molecular Weight

354.5g/mol

IUPAC Name

2-(1-adamantyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

InChI

InChI=1S/C21H26N2OS/c22-12-17-16-3-1-2-4-18(16)25-20(17)23-19(24)11-21-8-13-5-14(9-21)7-15(6-13)10-21/h13-15H,1-11H2,(H,23,24)

InChI Key

UHFFNLHYBMYKFN-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CC34CC5CC(C3)CC(C5)C4)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CC34CC5CC(C3)CC(C5)C4)C#N

Origin of Product

United States

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